molecular formula C17H22 B1626998 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene CAS No. 276890-24-5

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene

Cat. No.: B1626998
CAS No.: 276890-24-5
M. Wt: 226.36 g/mol
InChI Key: HNLISUVQOFXERR-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopenta[b]naphthalene core with four methyl groups at positions 5, 5, 8, and 8, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene typically involves multi-step organic reactions. One common method starts with the preparation of diol intermediates, which are then subjected to further chemical transformations to introduce the desired substituents . For instance, the synthesis of 1-substituted derivatives involves the use of specific reagents and conditions to achieve the desired molecular structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can lead to the formation of quinones, which are important intermediates in organic synthesis .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Frémy’s salt for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: What sets 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene apart from similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of four methyl groups at specific positions enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydro-1H-cyclopenta[b]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22/c1-16(2)8-9-17(3,4)15-11-13-7-5-6-12(13)10-14(15)16/h5-6,10-11H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLISUVQOFXERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3CC=CC3=C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593427
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276890-24-5
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L round bottom flask fit with a magnetic stirrer, condenser, thermometer, and nitrogen inlet was charged with anhydrous toluene (7 mL, Aldrich), the crude 5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indan-2-ol (31.0 g, 0145 mol), pyridine (31.6 mL, 0.39 mol, Aldrich), and p-toluenesulfonyl chloride (30.4 g, 0.16 mol, Aldrich). The mixture was heated to reflux and cooled for GC analysis periodically for a total reflux time of 2 hours. The reaction was then quenched in 5% HCl (250 mL) and extracted into diethyl ether (200 mL). The ether extract was washed with 5% HCl (200 mL), 5% aqueous sodium bicarbonate (until neutral to pH paper), Water (2×200 mL), and dried over anhydrous magnesium chloride. Removal of solvents by rotary evaporation gave 23.0 g of crude product which was purified by chromatography on silica gel (60 g silica gel/hexane eluent) to give 5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indene (17.5 g, 92-99+% pure by GC). 1HNMR (CDCl3, 500 MHz) δ7.44 (s, 1H); 7.36 (s, 1H); 6.82 (br d, J=5.5 Hz, 1H); 6.47 (br d, J=5.5 Hz, 1H); 3.51 (s, 2H); 1.70 (s, 4H); 1.32 (s, 12H).
Name
5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indan-2-ol
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Reactant of Route 2
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Reactant of Route 3
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Reactant of Route 4
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Reactant of Route 5
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Reactant of Route 6
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene

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